Cas no 79660-46-1 (Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate)

Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate structure
79660-46-1 structure
Product Name:Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Numero CAS:79660-46-1
MF:C12H8F3NO3
MW:271.1920337677
MDL:MFCD00276021
CID:94995
PubChem ID:24874219
Update Time:2024-10-27

Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
    • Ethyl 6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
    • ETHYL 6,7,8-TRIFLUORO-4-OXOHYDROQUINOLINE-3-CARBOXYLATE
    • 2H-1-Benzopyran-2-one, 6,7,8-tris(acetyloxy)-
    • 6,7,8-triacetoxy-coumarin
    • 6,7,8-trifluoro-
    • 6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid ethyl ester
    • 6,7,8-trifluoro-4-quinolone-3-carboxylic acid ethyl ester
    • ACMC-20mk5m
    • CTK0C7402
    • ethyl 6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate
    • 6,7,8-Trifluoro-1,4-Dihydro-4-Oxo-3-Quinolinecarboxylic Acid Ethyl Ester
    • DM-7
    • C12H8F3NO3
    • ethyl 6,7,8-trifluoro-4-oxo-1H-quinoline-3-carboxylate
    • 3-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-6,7,8-trifluoro-, ethyl ester
    • Ethyl 1,4-dihydro-4-oxo-6,7,8-trifluoro-3-quinolinecarboxylate
    • ethyl 6,7,8-trifluoro-4-hydroxyquinoline-3-carboxylate
    • S
    • 79660-46-1
    • A839731
    • DTXSID90229824
    • Ethyl 6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate, 98%
    • AMY22650
    • ethyl 4-hydroxy-6,7,8-trifluoroquinoline-3-carboxylate
    • MFCD00276021
    • ONQDAESGZUODFI-UHFFFAOYSA-N
    • SY110590
    • BRN 4814660
    • DS-6296
    • AC-16593
    • D70362
    • Ethyl 6,7,8-trifluoro-4-hydroxy-3-quinolinecarboxylate
    • Ethyl 6,7,8-trifluoro-1,4-dihydro- 4-oxo-3-quinolinecarboxylate
    • EN300-75006
    • FT-0641729
    • Ethyl 6,7,8-trifluoro-4-hydroxy-3-quinoline-carboxylate
    • 6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester
    • CS-W008505
    • AKOS004938891
    • SCHEMBL538577
    • SCHEMBL9635290
    • 6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, ethyl ester
    • Ethyl-6,7,8-trifluoro-4-oxohydroxyquinoline-3-carboxylate
    • 6,7,8-trifluoro-1,4-dihydro-oxo-3-quinolinecarboxylic acid, ethyl ester
    • Z1259161905
    • SB71453
    • DM 7
    • DM 7 (pharmaceutical)
    • ethyl 6 pound not7 pound not8-trifluoro-4-oxo-1 pound not4-dihydroquinoline-3-carboxylate
    • DB-056381
    • 3-quinolinecarboxylic acid, 6,7,8-trifluoro-1,4-dihydro-4-oxo-, ethyl ester
    • STK711125
    • BBL010027
    • ALBB-015910
    • MDL: MFCD00276021
    • Inchi: 1S/C12H8F3NO3/c1-2-19-12(18)6-4-16-10-5(11(6)17)3-7(13)8(14)9(10)15/h3-4H,2H2,1H3,(H,16,17)
    • Chiave InChI: ONQDAESGZUODFI-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C(=O)C2C(=C(C(=C(C=2)F)F)F)NC=1)OCC
    • BRN: 4814660

Proprietà calcolate

  • Massa esatta: 271.04562760g/mol
  • Massa monoisotopica: 271.04562760g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 3
  • Complessità: 426
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 55.4
  • Carica superficiale: 0
  • Conta Tautomer: 4
  • XLogP3: 2.3

Proprietà sperimentali

  • Colore/forma: No data available
  • Densità: 1.451
  • Punto di fusione: 275 °C (dec.) (lit.)
  • Punto di ebollizione: 344.3±42.0 °C at 760 mmHg
  • Punto di infiammabilità: 162.0±27.9 °C

Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H319
  • Dichiarazione di avvertimento: P305 + P351 + P338
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:2
  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: 26-36
  • RTECS:VB2009830
  • Identificazione dei materiali pericolosi: Xi
  • Classe di pericolo:IRRITANT
  • Condizioni di conservazione:Sealed in dry,Room Temperature
  • Frasi di rischio:R36/37/38
  • Termine di sicurezza:S26-S36

Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A189005923-100g
Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
79660-46-1 95%
100g
$309.00 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E134028-1g
Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
79660-46-1 98%
1g
¥51.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E134028-25g
Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
79660-46-1 98%
25g
¥401.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E134028-5g
Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
79660-46-1 98%
5g
¥90.90 2023-09-03
Chemenu
CM144832-25g
Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
79660-46-1 95%
25g
$112 2021-08-05
Chemenu
CM144832-100g
Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
79660-46-1 95%
100g
$281 2021-08-05
TRC
E930610-25mg
Ethyl 6,7,8-Trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
79660-46-1
25mg
$ 50.00 2022-06-05
TRC
E930610-50mg
Ethyl 6,7,8-Trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
79660-46-1
50mg
$ 65.00 2022-06-05
TRC
E930610-250mg
Ethyl 6,7,8-Trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
79660-46-1
250mg
$ 80.00 2022-06-05
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E844037-1g
Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
79660-46-1 95%
1g
87.30 2021-05-17

Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 4 h, 110 °C
1.2 Solvents: Diphenyl ether ;  0.5 h, 250 - 255 °C
1.3 Solvents: Hexane ;  15 min, rt
1.4 Solvents: Hexane ;  1 h, rt
Riferimento
Preparation of alkyl N-(2-fluoroethyl)-6,8-difluoro-7-(4-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylate
, Poland, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Solvents: Tetraglyme
Riferimento
Process for the preparation of a quinolinecarboxylic acid derivative useful as an ofloxacin intermediate
, Spain, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Solvents: Diphenyl ether ;  25 min, 190 °C
Riferimento
Microwave-assisted simple synthesis of substituted 4-quinolone derivatives
Cao, Xin; et al, Synthetic Communications, 2009, 39(24), 4375-4383

Metodo di produzione 4

Condizioni di reazione
Riferimento
Synthesis and antibacterial activity of 6,8-difluoroquinolones
Yao, Hong; et al, Zhongguo Yaoke Daxue Xuebao, 1993, 24(5), 264-8

Metodo di produzione 5

Condizioni di reazione
1.1 Solvents: Diphenyl ether ;  6 h, 250 °C
Riferimento
Thermochemical reaction of 7-azido-1-ethyl-6,8-difluoroquinolone-3-carboxylate with heterocyclic amines. An expeditious synthesis of novel fluoroquinolone derivatives
Leyva, Socorro; et al, Tetrahedron, 2007, 63(9), 2093-2097

Metodo di produzione 6

Condizioni di reazione
1.1 Solvents: Diphenyl ether ;  8 h, 250 °C
Riferimento
Synthesis and antibacterial evaluation of novel 8-fluoro Norfloxacin derivatives as potential probes for methicillin and vancomycin-resistant Staphylococcus aureus
Sunduru, Naresh; et al, European Journal of Medicinal Chemistry, 2011, 46(4), 1232-1244

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Sulfuric acid
Riferimento
Synthesis and in vitro cytotoxic evaluation of new compounds with hybrid structures of 8-flavoneacetic acid and quinolones
Brana, M. F.; et al, Anales de Quimica, 1994, 90(7-8), 491-6

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Iron ,  Hydrochloric acid
2.1 -
Riferimento
Synthesis and antibacterial activity of 6,8-difluoroquinolones
Yao, Hong; et al, Zhongguo Yaoke Daxue Xuebao, 1993, 24(5), 264-8

Metodo di produzione 9

Condizioni di reazione
Riferimento
Theoretical considerations of the Tsou plot
Wang, Zhixin, Journal of Theoretical Biology, 1991, 150(4), 437-50

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide
Riferimento
A Concise, Practical Synthesis of the Pyrido[3,2,1-i,j]Cinnoline Ring System of Potent DNA Gyrase Inhibitors
Barrett, David; et al, Journal of Organic Chemistry, 1995, 60(12), 3928-30

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: (±)-Propylene oxide ,  Titanium tetrachloride Solvents: Dichloromethane
1.2 -
2.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide
Riferimento
A Concise, Practical Synthesis of the Pyrido[3,2,1-i,j]Cinnoline Ring System of Potent DNA Gyrase Inhibitors
Barrett, David; et al, Journal of Organic Chemistry, 1995, 60(12), 3928-30

Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Raw materials

Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Preparation Products

Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:79660-46-1)Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Numero d'ordine:A839731
Stato delle scorte:in Stock
Quantità:100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 06:47
Prezzo ($):158.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:79660-46-1)Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
A839731
Purezza:99%
Quantità:100g
Prezzo ($):158.0
Email